3-Chloroquinolin-4-OL
Overview
Description
3-Chloroquinolin-4-OL is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.60 g/mol . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in various research studies . The synthesis often involves the use of classical reaction methodologies such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . These methods have been modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols .
Molecular Structure Analysis
This compound is a quinoline derivative. Quinoline is a nitrogen-containing bicyclic compound, also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to undergo various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C9H6ClNO), molecular weight (179.60 g/mol), and its structure . More specific properties such as melting point, boiling point, and density can be found in specialized chemical databases .
Safety and Hazards
Future Directions
Research on 3-Chloroquinolin-4-OL and other quinoline derivatives is ongoing, with a focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The exact mechanisms of its efflux, importation, and substrate binding all need further clarification, particularly on the molecular level .
Properties
IUPAC Name |
3-chloro-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCHTTSPSUWRBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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